molecular formula C25H19ClN4O3 B2432354 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358245-58-5

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2432354
CAS No.: 1358245-58-5
M. Wt: 458.9
InChI Key: IWIWQGMJVAOSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA damage repair, particularly the repair of single-strand breaks. Research indicates that this compound, developed through structural optimization of quinazoline-2,4-dione scaffolds, exhibits significant anti-proliferative activity against various cancer cell lines. Its mechanism of action centers on inhibiting PARP-1 enzymatic activity, which disrupts the base excision repair pathway. In cancer cells with pre-existing DNA repair deficiencies, such as BRCA mutations, this inhibition leads to synthetic lethality, a strategic approach in oncology research. The concept of synthetic lethality for PARP inhibitors has been well-established as a powerful therapeutic strategy. The compound's structure, featuring a 3-phenylpropyl side chain and a 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety, is designed for optimal binding to the PARP-1 active site, enhancing its potency and selectivity profile. Consequently, this molecule serves as a critical pharmacological tool for investigating the role of PARP in DNA repair mechanisms, cancer biology, and for evaluating combination therapies with other DNA-damaging agents.

Properties

CAS No.

1358245-58-5

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-19-10-4-9-17(14-19)22-28-23(33-29-22)18-11-12-20-21(15-18)27-25(32)30(24(20)31)13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,27,32)

InChI Key

IWIWQGMJVAOSHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule that combines the structural features of quinazoline and oxadiazole. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN4O2C_{20}H_{19}ClN_4O_2, with a molecular weight of approximately 394.84 g/mol. The presence of both the quinazoline and oxadiazole moieties contributes to its biological profile.

PropertyValue
Molecular FormulaC20H19ClN4O2C_{20}H_{19}ClN_4O_2
Molecular Weight394.84 g/mol
CAS NumberNot specified
SolubilityVariable depending on solvent

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study demonstrated that quinazoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structure allows it to inhibit key pathways involved in cell proliferation and survival, particularly through the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases .

Case Study:
In a cytotoxicity evaluation using the MTT assay, several derivatives were synthesized and tested. One derivative showed an IC50 value of 7.52 µM against HeLa cells, indicating potent activity .

Antimicrobial Activity

Quinazolines and oxadiazoles have been reported to possess antimicrobial properties. A review indicated that certain derivatives effectively inhibited bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The hybrid nature of the compound may enhance its spectrum of activity.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerIC50 = 7.52 µM against HeLa cells
AntimicrobialEffective against S. aureus, C. albicans
Anti-inflammatoryPotential reduction in inflammation markers
AnalgesicPain relief comparable to NSAIDs

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • EGFR Inhibition: Compounds with quinazoline structures often act as inhibitors of EGFR, a critical receptor involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that oxadiazole derivatives can modulate oxidative stress pathways, contributing to their anticancer effects .
  • Antimicrobial Mechanism: The presence of halogenated phenyl groups may enhance membrane permeability or inhibit metabolic pathways in microbial cells.

Scientific Research Applications

Anticancer Activity

One of the primary areas of interest for this compound is its potential anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. Research indicates that modifications in the quinazoline structure can enhance cytotoxic activity against tumors by targeting specific pathways involved in cancer proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazoline derivatives exhibited significant antiproliferative activity against breast cancer cells by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. The compound under review may exhibit comparable mechanisms due to its structural analogies.

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of oxadiazole-containing compounds. The unique structure of this compound allows it to interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Case Study:
Research published in Antibiotics revealed that several oxadiazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The compound's chlorophenyl group may enhance its lipophilicity, facilitating better membrane penetration.

Anti-inflammatory Effects

Quinazoline derivatives have been investigated for their anti-inflammatory properties, particularly in modulating cytokine release and inhibiting inflammatory pathways. This compound's potential to reduce inflammation could be beneficial in conditions such as arthritis or other inflammatory diseases.

Case Study:
A review in Pharmacological Reviews discussed various quinazoline derivatives that demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Given the structural features of this compound, it may similarly influence inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives, followed by introducing the oxadiazole moiety through coupling reactions. For example, the oxadiazole ring can be formed via cyclization of amidoximes with carboxylic acid derivatives under reflux in dimethylformamide (DMF) . The 3-phenylpropyl group is introduced via alkylation or nucleophilic substitution, requiring bases like K2_2CO3_3 and controlled temperatures to minimize side reactions . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Yield optimization often depends on solvent choice (e.g., DMF for solubility) and catalyst use (e.g., Pd for cross-coupling steps) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity of the quinazoline, oxadiazole, and substituents . Mass spectrometry (MS) validates molecular weight, while HPLC (with UV detection) assesses purity (>95% recommended for biological assays) . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazoline-dione) . Elemental analysis ensures stoichiometric consistency .

Q. How can researchers design initial biological activity screens to identify potential pharmacological targets?

  • Methodological Answer : Prioritize targets based on structural analogs; for example, quinazoline derivatives often inhibit kinases or DNA repair enzymes . Use in vitro assays:

  • Enzyme inhibition : Measure IC50_{50} values against purified targets (e.g., tyrosine kinases) using fluorescence-based assays .
  • Cell viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (1–100 µM range) .
  • Anti-inflammatory activity : Assess COX-2 inhibition via ELISA . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in triplicate .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the 3-phenylpropyl group to the quinazoline core?

  • Methodological Answer : Regioselectivity challenges arise due to competing N- and O-alkylation. Use protecting groups (e.g., trityl for NH groups) during quinazoline synthesis to direct alkylation to the desired nitrogen . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the target site, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency . Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding solvent/catalyst selection .

Q. How should contradictory data in SAR studies involving substitutions on the oxadiazole ring be resolved?

  • Methodological Answer : Contradictions (e.g., increased potency with electron-withdrawing groups in one study vs. electron-donating in another) may arise from assay variability or off-target effects. Address this by:

  • Standardizing assays : Use identical cell lines/enzyme batches across studies .
  • Molecular docking : Compare binding modes of analogs to identify critical interactions (e.g., halogen bonding with 3-chlorophenyl) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like logP or steric effects .

Q. What advanced spectroscopic methods elucidate electronic interactions between the chlorophenyl group and quinazoline core?

  • Methodological Answer :

  • NOE (Nuclear Overhauser Effect) Spectroscopy : Detects spatial proximity between the chlorophenyl ring and quinazoline protons, confirming π-π stacking or hydrophobic interactions .
  • UV-Vis and Fluorescence Quenching : Monitor changes in absorption/emission spectra to assess charge-transfer complexes .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyzes electron density shifts at nitrogen/oxygen atoms, revealing resonance effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.